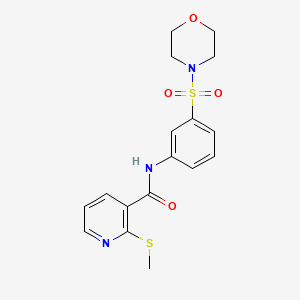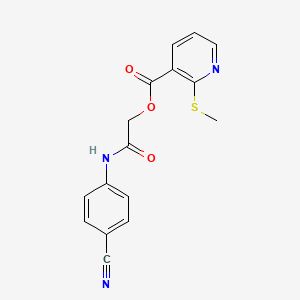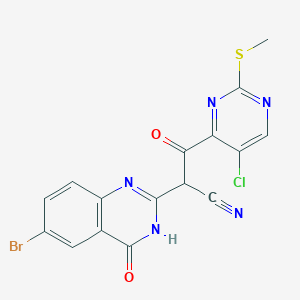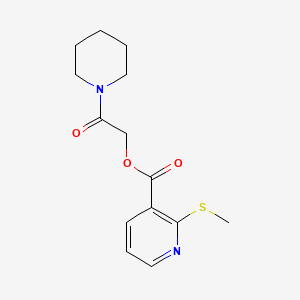
2-(Methylthio)-N-(3-(morpholinosulfonyl)phenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-N-(3-(morpholinosulfonyl)phenyl)nicotinamide is a complex organic compound with a unique structure that combines a nicotinamide core with a methylthio group and a morpholinosulfonyl phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(3-(morpholinosulfonyl)phenyl)nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core, followed by the introduction of the methylthio group and the morpholinosulfonyl phenyl group. Common synthetic routes may include:
Nicotinamide Core Preparation: This step involves the synthesis of the nicotinamide core through standard organic synthesis techniques.
Introduction of Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using appropriate methylthio reagents.
Attachment of Morpholinosulfonyl Phenyl Group: This step involves the coupling of the morpholinosulfonyl phenyl group to the nicotinamide core through reactions such as sulfonylation or amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)-N-(3-(morpholinosulfonyl)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Applications De Recherche Scientifique
2-(Methylthio)-N-(3-(morpholinosulfonyl)phenyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)-N-(3-(morpholinosulfonyl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylthio)-N-(3-(morpholinosulfonyl)phenyl)quinoxaline
- 2-(Methylthio)-N-(3-(morpholinosulfonyl)phenyl)benzamide
Uniqueness
2-(Methylthio)-N-(3-(morpholinosulfonyl)phenyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C17H19N3O4S2 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
2-methylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O4S2/c1-25-17-15(6-3-7-18-17)16(21)19-13-4-2-5-14(12-13)26(22,23)20-8-10-24-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,21) |
Clé InChI |
XWYCBHLWAMXTIC-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Solubilité |
>59 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13362732.png)

![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362743.png)


![Ethyl 3-amino-5-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate](/img/structure/B13362775.png)


![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B13362789.png)
![(3R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B13362790.png)
![1-[4-(difluoromethoxy)phenyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362798.png)
![3-(4-Chlorophenyl)-4-(3-nitrophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B13362802.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362811.png)

